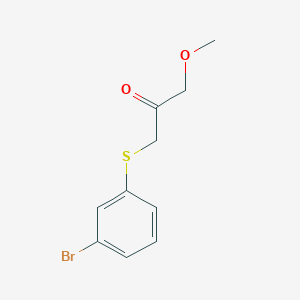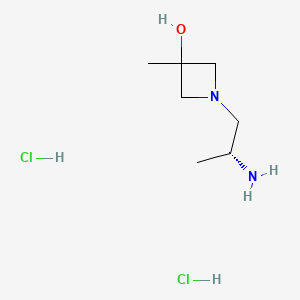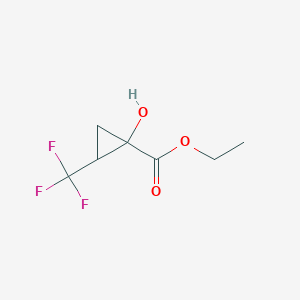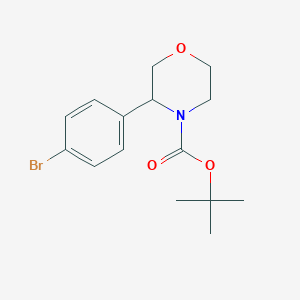![molecular formula C14H18FNO7S B13491395 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid: is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a fluorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Introduction of the Fluorosulfonyl Group: The phenyl ring is functionalized with a fluorosulfonyl group using a reagent such as fluorosulfonic acid or its derivatives under controlled conditions.
Coupling Reaction: The protected amino acid is then coupled with the fluorosulfonylated phenyl compound using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluorosulfonyl group, potentially converting it to a sulfonamide or other reduced forms.
Substitution: The fluorosulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxidized phenyl derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In organic synthesis, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential applications in the design of enzyme inhibitors or receptor ligands. The Boc-protected amino group can be deprotected under mild conditions, allowing for further functionalization.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate or a pharmacophore in the development of new therapeutic agents. Its fluorosulfonyl group may impart unique biological activities.
Industry
In material science, the compound could be used in the synthesis of novel polymers or as a precursor for functional materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The fluorosulfonyl group could form strong interactions with amino acid residues in the enzyme, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar fluorinated phenyl structure, used as a precursor in polymer synthesis.
N-Boc-amino acids: Compounds with a Boc-protected amino group, commonly used in peptide synthesis.
Uniqueness
What sets (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid apart is the combination of the Boc-protected amino group and the fluorosulfonyl group
Properties
Molecular Formula |
C14H18FNO7S |
|---|---|
Molecular Weight |
363.36 g/mol |
IUPAC Name |
(2S)-3-(4-fluorosulfonyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18FNO7S/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)23-24(15,20)21/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChI Key |
CLTVJOBZMPVREO-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)



![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)









